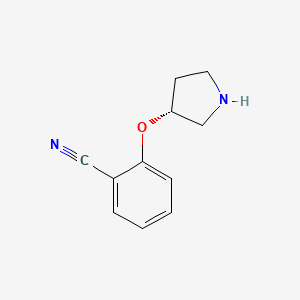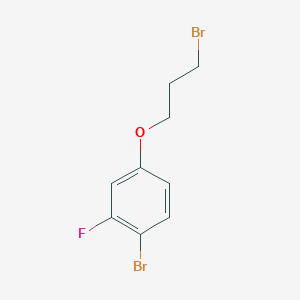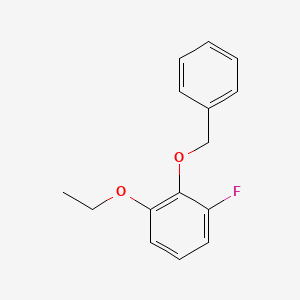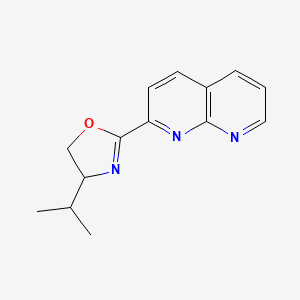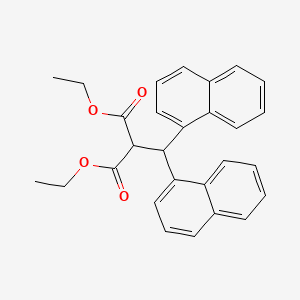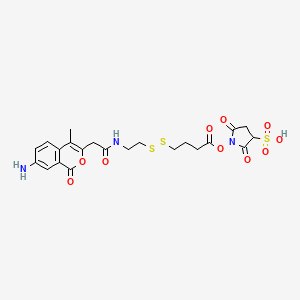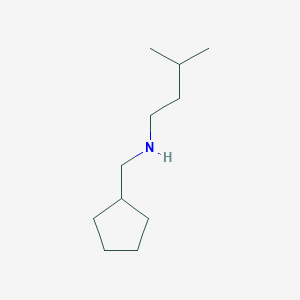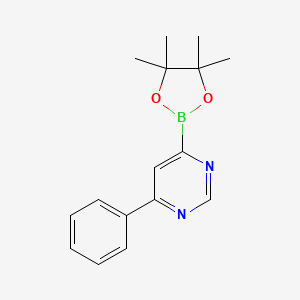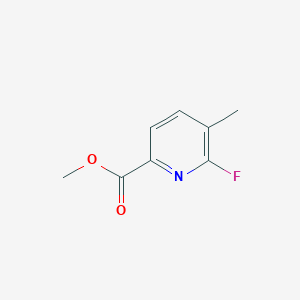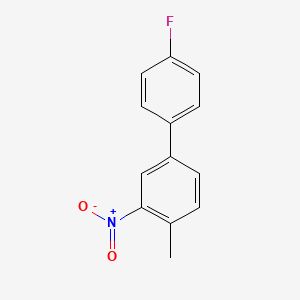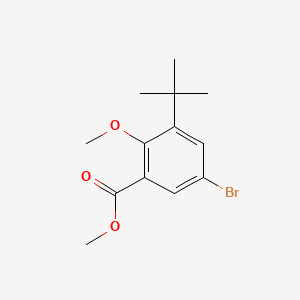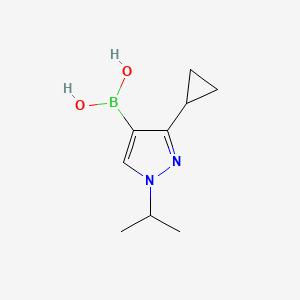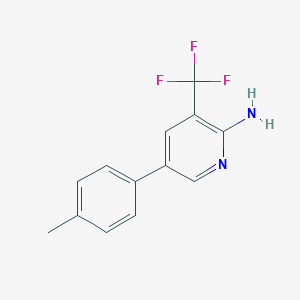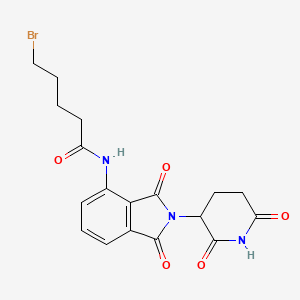
Pomalidomide-CO-C4-Br
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-CO-C4-Br is a derivative of pomalidomide, an immunomodulatory imide drug (IMiD) used primarily in the treatment of multiple myeloma. Pomalidomide itself is a third-generation IMiD, following thalidomide and lenalidomide, and is known for its potent antiangiogenic and immunomodulatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide and its derivatives, including Pomalidomide-CO-C4-Br, typically involves multi-step processes. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then further processed to yield pomalidomide .
Industrial Production Methods
Industrial production of pomalidomide and its derivatives often employs continuous flow chemistry, which allows for safe operation, excellent reproducibility, and efficient processes. This method involves a continuous 3-4 step flow approach, resulting in an overall yield of 38-47% .
化学反応の分析
Types of Reactions
Pomalidomide-CO-C4-Br undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur in a range of organic solvents with different polarities at temperatures ranging from ambient to 80°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
科学的研究の応用
Pomalidomide-CO-C4-Br has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various derivatives and conjugates for further study.
Biology: Investigated for its effects on cellular processes and interactions.
Medicine: Primarily used in the treatment of multiple myeloma and other hematological malignancies.
Industry: Employed in the development of new therapeutic agents and drug delivery systems.
作用機序
Pomalidomide-CO-C4-Br exerts its effects through a pleiotropic mechanism of action. It binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent proteolysis of target proteins. This interaction disrupts the proliferation of multiple myeloma cells and induces apoptosis. Additionally, it modulates the immune response by affecting cytokine production and T-cell activation .
類似化合物との比較
Similar Compounds
Thalidomide: The first-generation IMiD, known for its teratogenic effects but also used in the treatment of multiple myeloma.
Lenalidomide: The second-generation IMiD, more potent than thalidomide and used in similar therapeutic contexts.
Pomalidomide: The parent compound of Pomalidomide-CO-C4-Br, known for its enhanced potency and efficacy in resistant cases
Uniqueness
This compound is unique due to its specific structural modifications, which may confer distinct pharmacological properties and therapeutic advantages over its predecessors. Its ability to overcome resistance in multiple myeloma patients highlights its potential as a valuable therapeutic agent .
特性
分子式 |
C18H18BrN3O5 |
|---|---|
分子量 |
436.3 g/mol |
IUPAC名 |
5-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]pentanamide |
InChI |
InChI=1S/C18H18BrN3O5/c19-9-2-1-6-13(23)20-11-5-3-4-10-15(11)18(27)22(17(10)26)12-7-8-14(24)21-16(12)25/h3-5,12H,1-2,6-9H2,(H,20,23)(H,21,24,25) |
InChIキー |
GGRGQWPRMDAFRO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B14769112.png)
